(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde
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Overview
Description
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple silyl ether groups and a secopregnane skeleton. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde typically involves multiple steps, starting from simpler precursors. The process often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by various organic reactions such as aldol condensation, Wittig reaction, and selective reduction. The reaction conditions usually require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not widely documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Various alcohols, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.
Scientific Research Applications
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s silyl ether groups and secopregnane skeleton allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxylic acid
- (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-ol
Uniqueness
The uniqueness of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions, making it a valuable compound for various scientific studies and applications.
Properties
Molecular Formula |
C34H60O3Si2 |
---|---|
Molecular Weight |
573.0 g/mol |
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C34H60O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,23-24,28-31H,2,14-15,18-22H2,1,3-13H3/b26-16+,27-17-/t24-,28-,29-,30+,31+,34-/m1/s1 |
InChI Key |
CBBPZOZLUNXNDK-FLJNKPCASA-N |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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